6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid
Overview
Description
6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid, also known as DMQX, is a chemical compound that has been widely used in scientific research for its pharmacological properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system.
Mechanism of Action
6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a process that underlies learning and memory. 6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid has also been shown to inhibit the development of kindling, which is a model of epilepsy. In addition, 6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid has been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid is its potency as an antagonist of the AMPA receptor. This allows for the selective inhibition of the excitatory neurotransmission mediated by the AMPA receptor. However, one of the limitations of 6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid is its relatively short half-life, which requires frequent administration in in vivo experiments.
Future Directions
There are several future directions for the use of 6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid in scientific research. One direction is the study of the role of ionotropic glutamate receptors in psychiatric disorders such as depression and anxiety. Another direction is the development of more potent and selective antagonists of the AMPA receptor. Finally, the use of 6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Scientific Research Applications
6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid has been widely used in scientific research to study the role of ionotropic glutamate receptors in the central nervous system. It has been shown to be a potent antagonist of the AMPA receptor, which is involved in synaptic plasticity and learning and memory. 6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid has also been used to study the role of ionotropic glutamate receptors in epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
6-[4-[(dimethylamino)methyl]phenyl]-2-methylquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-10-18(20(23)24)17-11-16(8-9-19(17)21-13)15-6-4-14(5-7-15)12-22(2)3/h4-11H,12H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPNUGLDAWCVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C3=CC=C(C=C3)CN(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.